molecular formula C26H16F6N4O2 B392063 N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)

N,N'-[(2-PHENYL-4,6-PYRIMIDINEDIYL)DI-4,1-PHENYLENE]BIS(2,2,2-TRIFLUOROACETAMIDE)

Cat. No.: B392063
M. Wt: 530.4g/mol
InChI Key: RTQGFKZXYNKSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine core and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) typically involves multiple steps, starting with the preparation of the phenylpyrimidine core. This core is then functionalized with benzene and trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2,2,2-trifluoroacetamide) is unique due to its combination of a phenylpyrimidine core and trifluoroacetamide groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H16F6N4O2

Molecular Weight

530.4g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[2-phenyl-6-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]acetamide

InChI

InChI=1S/C26H16F6N4O2/c27-25(28,29)23(37)33-18-10-6-15(7-11-18)20-14-21(36-22(35-20)17-4-2-1-3-5-17)16-8-12-19(13-9-16)34-24(38)26(30,31)32/h1-14H,(H,33,37)(H,34,38)

InChI Key

RTQGFKZXYNKSOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)C(F)(F)F)C4=CC=C(C=C4)NC(=O)C(F)(F)F

Origin of Product

United States

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